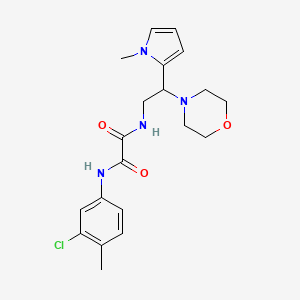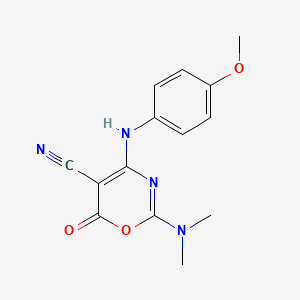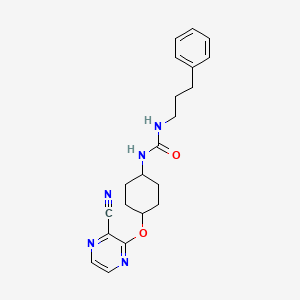
1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(3-phenylpropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Enzyme Inhibition
- Synthesis and Structure-Activity Relationships of 1-Phenylpyrazoles as Xanthine Oxidase Inhibitors : A study reported the evaluation of 1-phenylpyrazoles for their inhibitory activity against xanthine oxidase, highlighting the synthesis and potential therapeutic applications of these compounds in managing conditions like hyperuricemia (Ishibuchi et al., 2001).
Catalytic, DNA Binding, and Antibacterial Activities
- Catalytic, DNA Binding, and Antibacterial Activities of Schiff Base Ligands and Their Metal Complexes : Research into Schiff base ligands and their Co(II), Ni(II), and Cu(II) complexes has shown significant catalytic, DNA binding, and antimicrobial activities, offering insights into their potential scientific applications (El‐Gammal et al., 2021).
Inhibition of Xanthine Oxidoreductase
- Y-700 as a Potent Xanthine Oxidoreductase Inhibitor : The compound Y-700 was identified as a potent inhibitor of xanthine oxidoreductase, demonstrating potential for treating hyperuricemia and related diseases, further emphasizing the role of such compounds in therapeutic applications (Fukunari et al., 2004).
Urea-Fluoride Interaction and Proton Transfer
- Nature of Urea-Fluoride Interaction : A study explored the interaction between urea derivatives and fluoride ions, revealing insights into hydrogen bonding and proton transfer processes, which could have implications in various chemical and biological processes (Boiocchi et al., 2004).
Antimycobacterial Activity
- Antimycobacterial Activity of Novel Urea Compounds : Novel urea derivatives were synthesized and evaluated for their antimycobacterial activity, showing significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains, highlighting their potential as therapeutic agents (Sriram et al., 2007).
Eigenschaften
IUPAC Name |
1-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c22-15-19-20(24-14-13-23-19)28-18-10-8-17(9-11-18)26-21(27)25-12-4-7-16-5-2-1-3-6-16/h1-3,5-6,13-14,17-18H,4,7-12H2,(H2,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMKISSGGXXGNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCCCC2=CC=CC=C2)OC3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(3-phenylpropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide](/img/structure/B2397908.png)
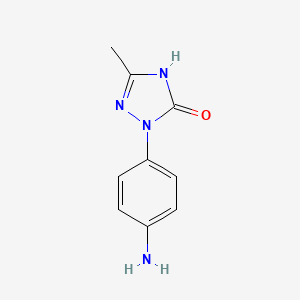
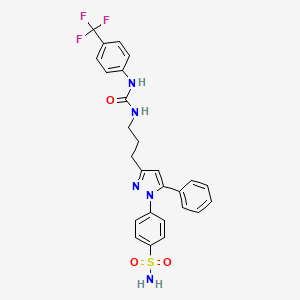
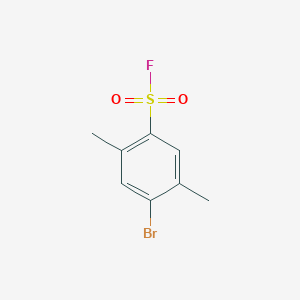
![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2397920.png)
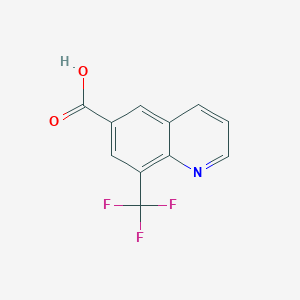
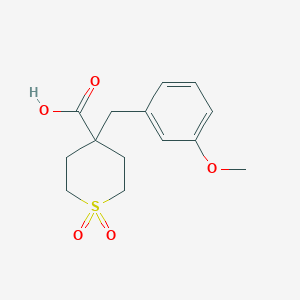
![5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397925.png)
![1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2397926.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2397928.png)
